Product packaging for 10-bromoanthracene-9-carboxylic Acid(Cat. No.:CAS No. 6929-81-3)

10-bromoanthracene-9-carboxylic Acid

Cat. No.: B1599113
CAS No.: 6929-81-3
M. Wt: 301.13 g/mol
InChI Key: WBDRSGFQJKKJCW-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a foundational structure in organic chemistry. numberanalytics.com Its derivatives are the subject of extensive investigation due to their unique photophysical, photochemical, and electronic properties stemming from the extended π-conjugated system. rroij.comnih.gov These properties make them highly valuable in a multitude of research areas and applications.

In materials science, anthracene derivatives are integral to the development of advanced organic materials. nih.gov They are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. numberanalytics.comnih.govresearchgate.net The inherent fluorescence and high carrier mobility of the anthracene core contribute to the performance of these electronic components. numberanalytics.comrroij.com For instance, specific derivatives like 9,10-diphenylanthracene (B110198) are used as blue light emitters in OLEDs. nih.gov

Furthermore, the anthracene framework is a versatile scaffold in organic synthesis for creating complex molecules. numberanalytics.com Its planar structure has the potential to interact with biological macromolecules, leading to applications in medicinal chemistry and biochemistry, such as probes for DNA cleavage. rroij.com The chemical stability and excellent photoluminescence of anthracene derivatives also make them ideal candidates for fluorescent chemosensors. rroij.com

Overview of Halogenated Anthracenes and Their Carboxylic Acid Functionalities

The introduction of halogen atoms and carboxylic acid groups onto the anthracene skeleton significantly modifies its chemical and physical properties. Halogenation, the process of introducing one or more halogen atoms, is a key strategy for fine-tuning the electronic and photophysical characteristics of anthracene derivatives. The position and nature of the halogen substituent can influence factors such as the molecule's reactivity, crystal packing, and luminescent properties. acs.orgresearchgate.net This strategic modification is crucial for designing materials with specific functions, for example, in creating photomechanically active crystals. acs.org

The addition of a carboxylic acid (-COOH) functionality further expands the utility of halogenated anthracenes. The carboxylic acid group can participate in hydrogen bonding, which influences the supramolecular assembly and crystal structure of the compound. acs.org This group also provides a reactive handle for further chemical transformations, allowing the anthracene derivative to be incorporated into larger molecular systems or polymers. Anthracenecarboxylic acids are a class of organic compounds defined by the presence of a carboxylic acid group attached to an anthracene ring system. hmdb.ca The interplay between the halogen substituent and the carboxylic acid group on the anthracene core allows for precise control over the molecule's properties, making these compounds valuable building blocks in synthetic and materials chemistry.

Scope and Research Objectives for 10-Bromoanthracene-9-carboxylic Acid Studies

Research on this compound is primarily focused on its role as a key intermediate and building block in organic synthesis. myskinrecipes.com Its unique structure, featuring a bromine atom at the 10-position and a carboxylic acid at the 9-position, offers specific reactivity and functionality that chemists can exploit.

The primary objectives for studying this compound include:

Synthesis of Novel Materials: It serves as a precursor for creating more complex anthracene derivatives with tailored properties. myskinrecipes.com These derivatives are investigated for their potential in advanced applications such as organic semiconductors, optoelectronic materials, solar cells, and light-emitting diodes (LEDs). myskinrecipes.com

Development of Fluorescent Probes: The compound's inherent fluorescence, which can be modified by the bromo and carboxyl substituents, makes it a target for developing fluorescent dyes and pigments. myskinrecipes.com Its structure allows for further functionalization to create sensors for various chemical and biological species.

Pharmaceutical Research: It is used as a foundational structure in the synthesis of new compounds with potential biological activity. myskinrecipes.com

Understanding Structure-Property Relationships: Studies on this compound contribute to the fundamental understanding of how substituents at the 9- and 10-positions of the anthracene core influence its electronic structure, photophysical behavior, and solid-state packing. This knowledge is critical for the rational design of new organic materials with desired functionalities.

Physicochemical Properties of this compound

PropertyValue
CAS Number 6929-81-3 chembk.comnih.gov
Molecular Formula C₁₅H₉BrO₂ chembk.comnih.gov
Molecular Weight 301.13 g/mol nih.gov
IUPAC Name This compound nih.govsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.com
InChI Key WBDRSGFQJKKJCW-UHFFFAOYSA-N nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrO2 B1599113 10-bromoanthracene-9-carboxylic Acid CAS No. 6929-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-bromoanthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRSGFQJKKJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399166
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-81-3
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromo-9-anthracenecarboxylic acid
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Reaction Pathways and Derivatization of 10 Bromoanthracene 9 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 9-position of the anthracene (B1667546) scaffold is a gateway to a variety of functional derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in modifying the molecule's properties for applications in materials science and medicinal chemistry.

Esterification of 10-bromoanthracene-9-carboxylic acid can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. researchgate.net

Alternatively, esterification can be accomplished under milder conditions. One such method involves first converting the carboxylic acid to its more reactive acid chloride derivative and subsequently treating it with an alcohol. For instance, the use of thionyl chloride (SOCl₂) in the presence of an alcohol can directly yield the corresponding ester.

Table 1: Representative Esterification Reaction

ReactantReagent(s)ProductDescription
This compoundEthanol (excess), H₂SO₄ (catalyst)Ethyl 10-bromoanthracene-9-carboxylateFischer esterification under acidic conditions.

The synthesis of amides from this compound provides access to a class of compounds with significant applications, including in the development of novel materials and potential therapeutic agents. Amide formation can be carried out through various established protocols.

A direct approach involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid, enabling nucleophilic attack by the amine to form the amide bond.

Another common strategy is a two-step process. First, the carboxylic acid is converted to the more reactive acid chloride. The subsequent reaction of this acid chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, yields the desired amide.

A third method involves forming an ammonium (B1175870) carboxylate salt by reacting the carboxylic acid with ammonia (B1221849) or an amine. Subsequent heating of this salt leads to dehydration, resulting in the formation of the corresponding amide.

Table 2: General Pathways for Amide Formation

Starting MaterialReagent(s)IntermediateProduct
This compound1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂)10-Bromoanthracene-9-carbonyl chlorideN-substituted-10-bromoanthracene-9-carboxamide
This compoundAmine (R-NH₂), DCC-N-substituted-10-bromoanthracene-9-carboxamide

The conversion of this compound to its corresponding acid chloride, 10-bromoanthracene-9-carbonyl chloride, is a crucial step for synthesizing a range of derivatives, including esters and amides. Acid chlorides are significantly more reactive than the parent carboxylic acid.

This transformation is typically achieved using inorganic acid chlorides. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture. The reaction is often performed neat or in an inert solvent. Other reagents, such as phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂), are also effective for this conversion.

Table 3: Synthesis of 10-Bromoanthracene-9-carbonyl chloride

ReactantReagentProductByproducts
This compoundThionyl chloride (SOCl₂)10-Bromoanthracene-9-carbonyl chlorideSO₂, HCl
This compoundPhosphorus(V) chloride (PCl₅)10-Bromoanthracene-9-carbonyl chloridePOCl₃, HCl

The removal of the carboxylic acid group from this compound to yield 1-bromoanthracene (B1281567) can be accomplished through decarboxylation reactions. While simple heating can induce decarboxylation in some activated carboxylic acids, aromatic carboxylic acids often require catalytic methods.

Copper-catalyzed protodecarboxylation is an effective method for a range of aromatic carboxylic acids. researchgate.netafinitica.com This reaction can be performed using a catalyst system generated from copper(I) oxide and a ligand such as 1,10-phenanthroline, often under microwave irradiation to reduce reaction times. afinitica.comacs.org Similarly, silver-based catalysts have been shown to effectively promote the protodecarboxylation of various carboxylic acids at lower temperatures than their copper counterparts. rsc.org These methods offer pathways to access the 1-bromoanthracene scaffold, which can be a valuable intermediate for further functionalization.

Table 4: Catalytic Systems for Decarboxylation of Aromatic Carboxylic Acids

Catalyst SystemLigandTypical ConditionsProduct from Substrate
Copper(I) oxide (Cu₂O)1,10-PhenanthrolineNMP/quinoline, 170-190°C1-Bromoanthracene
Silver-based catalystVarious80-120°C1-Bromoanthracene

Reactivity at the Bromine Moiety: Cross-Coupling and Substitution Reactions

The bromine atom at the 10-position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and substitution reactions, significantly expanding the molecular diversity accessible from this starting material.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide. In the case of this compound, the bromo-substituent readily participates in Suzuki coupling, allowing for the introduction of various aryl or vinyl groups at the 10-position.

The reaction is tolerant of a wide range of functional groups, including the carboxylic acid moiety present on the substrate. acs.orgsigmaaldrich.com A typical Suzuki coupling involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium carbonate. acs.orgsemanticscholar.org This reaction provides a direct route to 10-aryl-9-anthracenecarboxylic acids, which are precursors to advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Table 5: Representative Suzuki Cross-Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃10-Phenylanthracene-9-carboxylic acid

Palladium-Catalyzed Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing aryl halides like this compound.

Suzuki-Miyaura Coupling: This reaction is widely used to create new carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the bromine atom can be substituted with various aryl or vinyl groups. This allows for the synthesis of extended π-conjugated systems with tailored electronic and photophysical properties. For instance, coupling with phenylboronic acid would yield 10-phenylanthracene-9-carboxylic acid. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This method is invaluable for introducing alkynyl moieties onto the anthracene core, leading to the creation of arylalkynes. Such structures are of interest in materials science for their linear rigidity and electronic properties. The reaction of this compound with an alkyne like phenylacetylene (B144264) under Sonogashira conditions would produce 10-(phenylethynyl)anthracene-9-carboxylic acid. The reaction is typically carried out under mild, basic conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It represents a key method for synthesizing arylamines from precursors like this compound. This functionalization is crucial for developing materials for organic light-emitting diodes (OLEDs) and for creating molecules of pharmaceutical interest.

Table 1: Overview of Palladium-Catalyzed Reactions for Functionalizing this compound

Reaction TypeCoupling PartnerBond FormedTypical CatalystsGeneral Application
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-C (Aryl-Aryl)Pd(PPh₃)₄, Pd(OAc)₂Synthesis of biaryls and conjugated polymers. wikipedia.orglibretexts.org
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd(PPh₃)₂Cl₂, CuICreation of linear, rigid π-systems for electronics. wikipedia.orglibretexts.org
Buchwald-Hartwig AminationAmine (R₂NH)C-N (Aryl-Amine)Pd₂(dba)₃ with phosphine (B1218219) ligandsSynthesis of arylamines for materials and medicinal chemistry. synthesisspotlight.com

Nucleophilic Aromatic Substitution on Halogenated Anthracenes

While palladium-catalyzed reactions are common, the anthracene core can also undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. masterorganicchemistry.compressbooks.pub In this compound, the carboxylic acid group (-COOH) functions as an electron-withdrawing substituent, which can facilitate the displacement of the bromide ion by a strong nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the ortho- and para-positioned electron-withdrawing groups. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The presence of strong electron-withdrawing groups is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. youtube.com

Photochemical Transformations

Anthracene and its derivatives are well-known for their rich photochemistry, primarily characterized by photodimerization and interactions in the excited state.

Photodimerization Processes of Anthracene Carboxylic Acids and Derivatives

Upon exposure to UV radiation, anthracene derivatives can undergo a [4π+4π] cycloaddition reaction between the C9 and C10 positions of two molecules. This process, known as photodimerization, results in the formation of a sandwich-like dimer. nih.gov This photoreactivity has been harnessed for creating photoresponsive materials. nih.gov

For a mixture containing different anthracene derivatives, such as anthracene and 9-bromoanthracene (B49045), the photoreaction can yield not only the respective homodimers (AA and BB) but also a significant amount of the mixed heterodimer (AB). nih.gov A kinetic study on the photodimerization of anthracene (A) and 9-bromoanthracene (B) revealed that the rate of dimerization for anthracene is significantly faster than for 9-bromoanthracene when irradiated separately. However, in a mixture, the formation of the mixed dimer becomes a prominent reaction pathway. nih.gov The study of such mixtures provides a better understanding of the relative reactivity under identical experimental conditions, which is crucial for the rational design of photo-fabricated materials. nih.gov

Table 2: Kinetic Constants for the Photodimerization of Anthracene (A) and 9-Bromoanthracene (B)

Samplek_A (M⁻¹s⁻¹)k_B (M⁻¹s⁻¹)k_AB (M⁻¹s⁻¹)
Separate A(1.8 ± 0.1) x 10⁻³--
Separate B-(0.18 ± 0.01) x 10⁻³-
Mixture (A+B)(1.6 ± 0.1) x 10⁻³(0.8 ± 0.1) x 10⁻³(2.5 ± 0.3) x 10⁻³

Data adapted from a kinetic study on anthracene and 9-bromoanthracene photodimerization. nih.gov

Exciplex Formation and Intermolecular Interactions in Excited States

In the excited state, anthracene derivatives can interact with other molecules to form an exciplex (excited-state complex), which is a transient species that is only stable in the excited state. This phenomenon is often observed as a change in the fluorescence properties of the molecule, such as quenching or the appearance of a new, red-shifted emission band.

For example, the fluorescence of 9-bromo-10-naphthalen-2-yl-anthracene, a related derivative, can be quenched by an electron donor like N,N-dimethylaniline (DMA). nih.gov This quenching occurs because the excited anthracene derivative acts as an electron acceptor, forming an exciplex with the electron-donating DMA molecule. The formation of this non-radiative or weakly radiative exciplex provides an alternative de-excitation pathway, leading to a decrease in fluorescence intensity. The efficiency of this quenching process often follows the Stern-Volmer equation, which relates the decrease in fluorescence to the concentration of the quencher. nih.gov Such interactions are highly dependent on solvent polarity and are fundamental to the design of fluorescent sensors and probes. nih.gov

Advanced Functionalization Strategies on the Anthracene Core

Beyond traditional cross-coupling at the halogen site, modern synthetic methods leverage other functional groups as handles for transformation. Decarbonylative cross-coupling has emerged as a powerful strategy where a carboxylic acid is used as a synthetic equivalent to an aryl halide. nih.gov

In this approach, the carboxylic acid of a molecule like this compound can be activated in situ to form a reactive intermediate, such as a mixed anhydride. nih.gov This intermediate can then undergo oxidative addition to a low-valent metal catalyst (e.g., palladium), followed by the extrusion of carbon monoxide (decarbonylation). This process generates an aryl-metal intermediate that can participate in standard cross-coupling catalytic cycles. nih.gov For example, a decarbonylative Sonogashira coupling allows for the direct formation of a C(sp²)-C(sp) bond, using the carboxylic acid as the electrophilic partner instead of the aryl bromide. organic-chemistry.orgnih.gov This strategy expands the synthetic utility of carboxylic acids, rendering them as readily available and orthogonal partners to traditional aryl halides in cross-coupling reactions. nih.gov

Advanced Spectroscopic Investigations of 10 Bromoanthracene 9 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H-NMR spectrum of 10-bromoanthracene-9-carboxylic acid is characterized by distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the acidic proton of the carboxylic acid group. The aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific substitution pattern, with a bromine atom at the C10 position and a carboxylic acid at the C9 position, leads to a complex splitting pattern of multiplets for the eight aromatic protons.

The most distinctive signal in the ¹H-NMR spectrum of a carboxylic acid is that of the hydroxyl proton (O-H). This proton is highly deshielded and appears significantly downfield, typically in the 10.0 to 12.0 ppm range. libretexts.org Its signal is often a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org

Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity
Carboxylic Acid (–COOH) 10.0 - 12.0 Broad Singlet
Aromatic (Ar–H) 7.0 - 9.0 Multiplets

The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. For this compound, the spectrum will show signals for the 15 carbon atoms in unique electronic environments. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the 160-180 ppm region. libretexts.org The carbons of the anthracene core resonate in the aromatic region, generally between 120 and 150 ppm. The two carbons directly bonded to the bromine (C-10) and the carboxylic group (C-9) will have their chemical shifts significantly influenced by these electron-withdrawing substituents. For comparison, in the related molecule 9-bromoanthracene (B49045), carbon signals are observed in this aromatic range. chemicalbook.com Similarly, the spectrum of anthracene-9-carboxylic acid shows characteristic aromatic and carbonyl carbon signals. chemicalbook.com

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ) in ppm
Carbonyl (–C OOH) 160 - 180
Aromatic (C-9, C-10) Shifted due to substituents
Aromatic (other Ar–C) 120 - 150

NMR spectroscopy is a powerful technique for monitoring the progress of photochemical reactions in solution, such as the characteristic [4+4] photodimerization of anthracenes. mdpi.com When a solution of an anthracene derivative is irradiated with UV light, new sets of signals corresponding to the dimer product appear in the NMR spectrum, while the signals of the monomer reactant decrease in intensity. mdpi.com

Studies on mixtures of anthracene and 9-bromoanthracene have demonstrated that NMR can effectively track the formation of not only homodimers (AA and BB) but also mixed dimers (AB). mdpi.com The appearance of new, distinct upfield signals for the bridgehead protons and altered patterns in the aromatic region confirm the formation of the cyclobutane (B1203170) ring structure in the dimer. By integrating the signals over time, a kinetic profile of the photoreaction can be established, providing insights into the relative reactivity of different anthracene species under the same experimental conditions. mdpi.com This methodology is directly applicable to studying the photodimerization of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FTIR spectroscopy is exceptionally useful for identifying the functional groups present in this compound. The spectrum is dominated by two characteristic absorptions from the carboxylic acid group. libretexts.org

O-H Stretch: A very broad and strong absorption band appears in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretching vibration is found near 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org This value can shift to a higher frequency if the molecule exists as a monomer. libretexts.org

Other significant absorptions include C-H stretching vibrations from the aromatic rings (typically just above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic core (in the 1450–1600 cm⁻¹ region). The structure of related compounds like 9,10-anthraquinone-2-carboxylic acid has been confirmed using FTIR. nih.gov

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibration Type Typical Frequency Range (cm⁻¹) Intensity
Carboxylic Acid (O–H) Stretch (H-bonded) 2500 - 3300 Strong, Very Broad
Aromatic (C–H) Stretch 3000 - 3100 Medium
Carboxylic Acid (C=O) Stretch (H-bonded) ~1710 Strong, Sharp
Aromatic (C=C) Stretch 1450 - 1600 Medium-Strong

Raman microscopy is a powerful, non-destructive technique for studying molecular structure and is particularly well-suited for analyzing photochemical reactions in the solid state. It can simultaneously monitor changes in both intramolecular vibrations (internal molecular motions) and intermolecular vibrations (lattice phonons). researchgate.net

In the context of anthracene derivatives, Raman microscopy has been used to study the photodimerization of 9-anthracenecarboxylic acid, a close analog. researchgate.net Upon irradiation, the Raman spectrum shows a decrease in the intensity of the monomer's vibrational modes and the concurrent appearance of new bands corresponding to the dimer. This allows for real-time monitoring of the crystal-to-crystal transformation. researchgate.net

Crucially, Raman spectroscopy can access the low-frequency lattice phonon region (typically below 200 cm⁻¹). These phonons are collective vibrations of the molecules within the crystal lattice and are highly sensitive to the crystal's structure and symmetry. During a photoreaction, changes in the lattice phonon spectrum provide direct evidence of the transformation of the crystal structure from the monomer lattice to the dimer lattice. researchgate.net This makes Raman microscopy an invaluable tool for understanding the topochemical aspects and solid-state kinetics of the photoreactions of this compound.

Inelastic Neutron Scattering (INS) for Vibrational Dynamics and Excited State Elucidation

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational and dynamic properties of materials at the molecular level. researchgate.netresearchgate.net Unlike optical spectroscopies such as infrared and Raman, INS is not governed by selection rules that limit observations to specific vibrational transitions. researchgate.net The technique's primary advantage lies in its high sensitivity to hydrogen atoms, as the incoherent scattering cross-section of hydrogen is significantly larger than that of other elements. researchgate.net This makes INS particularly well-suited for studying hydrogenous materials, providing detailed information on the motions of hydrogen atoms within a structure.

For a molecule like this compound, INS spectroscopy can offer profound insights into its conformational preferences and intermolecular interactions, particularly those involving the carboxylic acid group. researchgate.net The low-energy vibrational region of an INS spectrum allows for the identification of modes associated with intermolecular hydrogen-bonding interactions. researchgate.net These interactions are critical in determining the conformational and packing arrangements in the solid state. researchgate.net By analyzing the vibrational modes, especially the out-of-plane and torsional motions of the anthracene core and the carboxylic acid group, researchers can elucidate the molecule's structural dynamics.

Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental INS data to assign the observed spectral features to specific atomic motions. researchgate.net This combined approach can determine the most stable molecular conformations and the nature of hydrogen-bonding motifs, such as the formation of centrosymmetric dimers through the carboxylic acid groups. researchgate.net While specific INS studies on this compound are not extensively documented in the literature, the principles of the technique, as applied to similar aromatic carboxylic acids, demonstrate its potential for elucidating detailed structural and dynamic information. researchgate.net

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission

Electronic spectroscopy provides critical information on the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis absorption and fluorescence emission studies reveal how the molecule interacts with light and how its electronic structure is influenced by its environment.

SolventAbsorption Maxima (λabs, nm) for Anthracene-9-carboxylic Acid
Water330, 347, 365, 384 core.ac.uk
Ethanol331, 348, 366, 385
Acetonitrile332, 349, 367, 386
Cyclohexane333, 350, 368, 387

The fluorescence of anthracene carboxylic acids is highly sensitive to the molecular environment, including solvent polarity and the state of aggregation or ionization. core.ac.ukresearchgate.net This sensitivity makes fluorescence spectroscopy a valuable tool for probing intermolecular interactions and excited-state processes.

Solvent polarity has a pronounced effect on the fluorescence emission of polar fluorophores. evidentscientific.com After excitation, polar solvent molecules reorient around the excited-state dipole of the fluorophore in a process known as solvent relaxation. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.com The effect is more significant in more polar solvents. evidentscientific.com

For anthracene-9-carboxylic acid, the fluorescence spectrum is significantly more sensitive to the solvent than the absorption spectrum. core.ac.uk In protic solvents like water and alcohols, the fluorescence is sharp and structured, resembling that of unsubstituted anthracene. core.ac.ukresearchgate.net However, in aprotic solvents, a broad, structureless fluorescence band appears at longer wavelengths (around 470 nm), and its intensity increases as the solvent polarity decreases. core.ac.ukresearchgate.net This phenomenon indicates a change in the nature of the emitting species in different solvent environments.

The broad, red-shifted fluorescence band observed for anthracene-9-carboxylic acid in aprotic solvents, peaking around 470 nm, is often attributed to the formation of excited-state complexes, or excimers. core.ac.uk This emission is distinct from the structured monomer emission observed at shorter wavelengths. core.ac.uk It is proposed that in less polar and aprotic solvents, the carboxylic acid molecules tend to aggregate into hydrogen-bonded dimers in the ground state. core.ac.ukresearchgate.net Upon photoexcitation, these dimers can relax into an excimer state, which then emits the broad, structureless fluorescence. core.ac.uk This excimer emission is a form of charge transfer luminescence, where charge is partially transferred between the two interacting anthracene moieties within the dimer. The formation of these hydrogen-bonded dimers is considered the origin of the broad fluorescence, which is distinct from the typical π-stacked excimer fluorescence that occurs at even longer wavelengths (around 510 nm) in crystals. core.ac.uk

SolventEmission Type for Anthracene-9-carboxylic AcidEmission Maximum (λem, nm)
WaterStructured Monomer Emission core.ac.ukresearchgate.net~400-450
EthanolStructured Monomer & Weak Broad Emission core.ac.ukresearchgate.net~400-450 & ~470
THF (Aprotic, Nonpolar)Broad Dimer/Excimer Emission core.ac.uk~470
Cyclohexane (Aprotic, Nonpolar)Broad Dimer/Excimer Emission core.ac.uk~470

Excited State Fluorescence Behavior

Quenching Mechanisms of Fluorescence

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with other chemical species, known as quenchers. researchgate.net This phenomenon provides insight into the deactivation mechanisms of excited molecules. uzh.ch The primary quenching mechanisms are broadly categorized as dynamic (collisional) and static. researchgate.netchalcogen.ro

Dynamic Quenching: This mechanism occurs when the excited fluorophore collides with a quencher molecule in solution. researchgate.netchalcogen.ro The interaction is transient, and upon collision, the fluorophore returns to the ground state without emitting a photon. The rate of dynamic quenching is dependent on the concentration of the quencher and is typically described by the Stern-Volmer equation. chalcogen.ronih.gov This type of quenching is influenced by temperature and the viscosity of the medium, as these factors affect the rate of diffusion and collision. chalcogen.ro

For anthracene derivatives, quenching studies have been conducted using various quenchers. For instance, the fluorescence of anthracene can be quenched by nitroaromatic compounds, where the process may involve both static and dynamic components. chalcogen.ro In the case of anthracene-9-carboxylic acid, an important analog, changes in fluorescence spectra with concentration suggest the formation of dimers or other aggregates, which can lead to self-quenching. researchgate.netcore.ac.uk The quenching process can also be influenced by energy transfer mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter Electron Transfer, which are effective over short distances. uzh.ch

Table 1: Comparison of Fluorescence Quenching Mechanisms

Mechanism Description Key Characteristics
Dynamic (Collisional) Quenching De-excitation of the fluorophore through transient, diffusion-controlled encounters with a quencher. researchgate.netchalcogen.ro Rate is dependent on viscosity and temperature; No change in the fluorophore's absorption spectrum; Excited-state lifetime is reduced. chalcogen.ro
Static Quenching Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro Rate is not dependent on viscosity; Changes in the absorption spectrum may be observed; Excited-state lifetime of the uncomplexed fluorophore remains unchanged. chalcogen.ro
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer through long-range dipole-dipole interactions between donor and acceptor. uzh.ch Effective over distances of ~1-10 nm; Requires spectral overlap between donor emission and acceptor absorption. uzh.ch

| Dexter Electron Transfer | Short-range, electron exchange mechanism requiring orbital overlap between the donor and acceptor. uzh.ch | Effective only at very short distances (<1.5 nm); Involves the transfer of electrons between molecules. uzh.ch |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. nih.govresearchgate.net The determination of Φf is crucial for characterizing fluorescent materials and understanding their photophysical behavior. researchgate.net

A common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.net Standards such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198) are often used. nist.gov The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

Φ is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts s and r refer to the sample and the reference standard, respectively. rsc.org

Table 2: Spectroscopic Data for Anthracene-9-carboxylic Acid (ANCA) in Various Solvents

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Notes on Emission Spectrum
Water 333, 345 ~400 Structured fluorescence from the anionic form (AN-COO⁻). researchgate.net
Ethanol - ~388, 412, ~440, ~470 Complex spectrum showing contributions from the anion, neutral acid, and a broad band from a hydrogen-bonded dimer. core.ac.uk
Tetrahydrofuran (THF) - ~440 (shoulder), ~470 (broad) Appearance of a shoulder and a broad fluorescence band, indicating different species. researchgate.net

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to measure the decay of fluorescence intensity over time following excitation by a short pulse of light. core.ac.uk This measurement provides the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state. TRFS is essential for differentiating between static and dynamic quenching mechanisms and for identifying the presence of multiple fluorescent species in a sample. nih.gov

Studies on anthracene-9-carboxylic acid (ANCA) have utilized time-correlated single-photon counting (TCSPC) to determine its fluorescence lifetime. core.ac.uk In ethanol, the fluorescence decay of ANCA at a concentration of 2.0 x 10⁻⁶ M, when monitored at 357 nm, could be fitted to a single exponential decay, yielding a lifetime (τf) of 3.66 ns. researchgate.net However, when monitored at 468 nm, where a broad emission band is observed, the decay was found to be bi-exponential. researchgate.net This indicates the presence of at least two distinct emitting species with different lifetimes. researchgate.net The faster component is likely associated with the monomeric form, while the slower component is attributed to an aggregate, such as a hydrogen-bonded dimer, which has a different excited-state lifetime. researchgate.net Similarly, complex decay kinetics with multiple lifetime components have been observed for other bromoanthracene derivatives, confirming the presence of monomer and excimer-like species in the excited state. researchgate.net

Table 3: Fluorescence Lifetime Data for Anthracene-9-carboxylic Acid (ANCA) and Related Compounds

Compound Solvent Concentration Emission Wavelength (nm) Decay Profile Lifetime (τf)
Anthracene-9-carboxylic Acid Ethanol 2 x 10⁻⁶ M 357 Mono-exponential 3.66 ns researchgate.net
Anthracene-9-carboxylic Acid Ethanol - 468 Bi-exponential Slower component present researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the confirmation of molecular structures by providing a precise measurement of a molecule's mass-to-charge ratio (m/z). For this compound (C₁₅H₉BrO₂), the expected molecular weight is approximately 301.13 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly equal intensity.

For example, in the analysis of a closely related analog, 10-bromoanthracene-9-carbaldehyde, HRMS data clearly shows this isotopic pattern for the protonated molecule [M+H]⁺. rsc.org The calculated m/z for the ⁷⁹Br species (C₁₅H₁₀⁷⁹BrO) was 284.9910, with a found value of 284.9912. rsc.org The calculated m/z for the ⁸¹Br species (C₁₅H₁₀⁸¹BrO) was 286.9889, with a found value of 286.9892. rsc.org A similar pattern would be expected for this compound, providing unambiguous confirmation of its molecular formula and the presence of a single bromine atom. The technique is also used to identify products of chemical reactions, such as the identification of anthraquinone (B42736) as a photodegradation product of ANCA via GC-Mass. core.ac.uk

Table 4: Predicted and Example HRMS Data for Brominated Anthracene Derivatives

Compound Formula Ion Isotope Calculated m/z Found m/z Reference
This compound C₁₅H₉BrO₂ [M]⁺ ⁷⁹Br ~299.9786 - Predicted nih.gov
This compound C₁₅H₉BrO₂ [M]⁺ ⁸¹Br ~301.9765 - Predicted nih.gov
10-Bromoanthracene-9-carbaldehyde C₁₅H₉BrO [M+H]⁺ ⁷⁹Br 284.9910 284.9912 rsc.org

| 10-Bromoanthracene-9-carbaldehyde | C₁₅H₉BrO | [M+H]⁺ | ⁸¹Br | 286.9889 | 286.9892 | rsc.org |

X-ray Diffraction Studies for Crystal Structure Analysis and Intermolecular Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. libretexts.org This technique provides precise information on bond lengths, bond angles, and the spatial organization of molecules, which governs the material's bulk properties.

The crystal structure of 10-bromo-9-anthracenecarboxylic acid has been determined, and the data is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov Analysis of related anthracene carboxylic acid structures reveals common and important packing motifs. For instance, the crystal structure of the 9-anthracene-carboxylic acid dimer shows that molecules are prone to forming frameworks held together by strong intermolecular interactions. researchgate.net

Table 5: Crystallographic Data for a Related Anthracene Derivative: 10-bromo-9-phenylanthracene–anthracene-9,10-dione (2:1) Cocrystal

Parameter Value
Formula C₂₇H₁₇BrO researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 9.269(4) researchgate.net
b (Å) 9.734(5) researchgate.net
c (Å) 11.437(5) researchgate.net
α (°) 105.816(5) researchgate.net
β (°) 95.281(6) researchgate.net
γ (°) 99.909(5) researchgate.net
Volume (ų) 967.5 researchgate.net
Z 2 researchgate.net

Note: This data is for a related compound to illustrate typical crystallographic parameters. The CCDC deposition number for 10-bromo-9-anthracenecarboxylic acid is 863461. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 10-bromoanthracene-9-carboxylic acid, DFT calculations are instrumental in elucidating its geometry, electronic behavior, and spectroscopic properties.

DFT calculations are widely used to model the structure-property relationships of anthracene (B1667546) derivatives. nih.gov By optimizing the ground-state geometry of this compound, researchers can predict key structural parameters and, more importantly, analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these orbitals are fundamental to the molecule's electronic and optical properties. The HOMO is typically localized on the electron-rich anthracene core, while the LUMO distribution is influenced by the electron-withdrawing carboxylic acid and bromine substituents. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its principal electronic absorption. researchgate.net

Studies on related anthracene derivatives demonstrate that while substitutions can have a minor effect on the absorption spectra, they can significantly influence fluorescence properties. rsc.org For instance, the introduction of a carboxylic acid group at the 9-position of anthracene is known to affect its photophysical properties. researchgate.net DFT calculations for similar pyrene-anthracene systems have been used to calculate the HOMO-LUMO gap, showing how structural modifications tune the electronic properties. researchgate.net The bromine atom at the 10-position is expected to further modulate these properties through inductive and heavy-atom effects.

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Anthracene Derivatives This table presents illustrative data from related compounds to show typical values obtained through DFT calculations.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Pyrene-Anthracene Derivative (PAP) B3LYP/6-31G(d) -5.17 -1.68 3.49 researchgate.net
Pyrene-Thiophene-Anthracene (PTATP) B3LYP/6-31G(d) -5.25 -1.90 3.35 researchgate.net

DFT provides a robust framework for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This computational approach is a powerful tool for assigning experimental NMR signals and verifying chemical structures. The standard methodology involves optimizing the molecule's geometry using a selected DFT functional and basis set, followed by a calculation of the magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. While specific DFT studies simulating the NMR spectrum of this compound are not prominent in the literature, the methodology is well-established for a vast range of organic molecules. Such calculations would be invaluable for unambiguously assigning the ¹H and ¹³C signals of the anthracene core, particularly for distinguishing between the chemically similar protons on the aromatic rings.

The photophysical behavior of anthracene derivatives is strongly tied to the energies of their excited singlet (S₁) and triplet (T₁) states. DFT and its time-dependent extension (TD-DFT) are used to calculate these excited-state energies. The energy of the first triplet state (T₁) is particularly important for applications involving intersystem crossing, phosphorescence, and triplet-triplet annihilation (TTA) photon upconversion. rsc.org

The presence of the bromine atom in this compound is expected to enhance the rate of intersystem crossing from the S₁ state to the triplet manifold (Tₙ) due to the heavy-atom effect. This process can quench fluorescence but populates the triplet state, a critical step in TTA. Studies on 9-anthracene carboxylic acid (9-ACA) have shown it to be an effective triplet transmitter in photon upconversion systems, highlighting the importance of its excited-state energetics. rsc.org DFT calculations on other 9,10-substituted anthracenes have indicated that triplet state energies can be relatively insensitive to certain substitutions, while other modifications can significantly alter photophysical pathways, sometimes favoring charge recombination over triplet formation. nih.govrsc.org

Table 2: Experimental Excited State Energies for Relevant Anthracene Isomers This table shows experimentally determined values for isomers of anthracene carboxylic acid, which are critical parameters for understanding photophysical transitions.

Compound S₁ Energy (eV) T₁ Energy (eV) Source
1-Anthracene Carboxylic Acid 3.10 1.83 rsc.org
2-Anthracene Carboxylic Acid 3.16 1.82 rsc.org
9-Anthracene Carboxylic Acid 3.06 1.80 rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is excellent for static electronic properties, MD provides insight into the dynamic behavior and intermolecular interactions of a system in the condensed phase (e.g., in solution or in a crystal).

For this compound, an MD simulation could model its behavior in a solvent, revealing details about the solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and solvent molecules. In the solid state, MD simulations can be used to investigate the stability of the crystal lattice, thermal motions, and the dynamics of intermolecular interactions that hold the crystal together. dovepress.com These simulations rely on a force field—a set of parameters that describes the potential energy of the system—to calculate the forces on each atom and propagate their motion. By analyzing the simulation trajectory, one can understand conformational flexibility and the persistent intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the material's bulk properties. dovepress.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Stability

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. The analysis is based on partitioning the crystal's electron density into molecular fragments. The resulting Hirshfeld surface for a molecule provides a detailed picture of its immediate environment.

The crystal structure for this compound is available (CCDC 863461), making it a candidate for such analysis. nih.gov The surface is typically mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ), normalized by their van der Waals radii. Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, which are crucial for crystal stability.

Table 3: Hypothetical Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis This table is illustrative, showing the types of data that would be generated from a Hirshfeld analysis based on the known functional groups of the molecule.

Contact Type Percentage Contribution (%) Description
H···H ~40% Represents the largest contribution, typical for organic molecules.
C···H / H···C ~20% Arise from contacts between the edges and faces of the anthracene rings.
O···H / H···O ~18% Primarily due to strong hydrogen bonding between carboxylic acid groups.
Br···H / H···Br ~10% Halogen bonding and other weak interactions involving the bromine atom.
C···C ~5% Indicative of π-π stacking interactions between anthracene cores.
Br···C / C···Br ~3% Interactions between the bromine atom and the aromatic rings.
Other ~4% Minor contributions from other contact types.

LCAO MO Description for Photophysical Property Prediction

The Linear Combination of Atomic Orbitals (LCAO) is a quantum chemical method for calculating Molecular Orbitals (MOs). This concept is the foundation upon which more advanced methods like DFT are built. In the LCAO-MO description of this compound, the molecular orbitals are approximated as linear combinations of the atomic orbitals of its constituent atoms.

The photophysical properties are dominated by the π-electron system of the anthracene core. The π-MOs are formed by the combination of the pz atomic orbitals on the sp²-hybridized carbon atoms. The highest energy of these is the HOMO, and the lowest unoccupied one is the LUMO. Electronic transitions, such as the absorption of a UV photon, are described as the promotion of an electron from the HOMO to the LUMO (or other higher unoccupied MOs). The energy difference between these orbitals, as calculated within the LCAO-MO framework, directly predicts the energy of the photophysical transition, thus determining the molecule's absorption and fluorescence spectra. researchgate.net This model provides a qualitative and quantitative understanding of why conjugated aromatic systems like this molecule absorb light in the UV-visible region and are often fluorescent.

Development of Theoretical Models for Reactivity and Spectroscopy

The development of theoretical models for this compound is crucial for understanding its chemical behavior and spectroscopic properties. While dedicated theoretical studies exclusively focused on this compound are not extensively documented in publicly accessible literature, a robust understanding can be constructed by examining computational work on closely related anthracene derivatives. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for these investigations, providing deep insights into molecular structure, reactivity, and electronic transitions.

Theoretical models for molecules like this compound typically begin with the optimization of the ground-state geometry. DFT methods, utilizing functionals like B3LYP or PBE0 with various basis sets (e.g., 6-311G(d) or 6-311++G(d,p)), are employed to predict structural parameters such as bond lengths and angles. These calculated geometries can be validated against experimental data, such as the crystallographic data available for this compound, which is registered in the Cambridge Crystallographic Data Centre (CCDC) under the number 863461. nih.gov

Once a reliable ground-state geometry is obtained, a variety of properties can be calculated to model the compound's reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energies and spatial distributions of these orbitals provide insights into the molecule's electron-donating and electron-accepting capabilities, which are key to its reactivity. For instance, in studies of substituted anthracenes, the distribution of these orbitals helps to explain how substituents influence the molecule's electronic properties and participation in chemical reactions. researchgate.net

For predicting spectroscopic properties, TD-DFT is the most common approach. This method is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in UV-visible spectra. nih.gov For anthracene derivatives, TD-DFT calculations can predict how substitutions at the 9 and 10 positions will shift the absorption and fluorescence spectra. nih.gov For example, a study on various substituted anthracenes found that the energy of the bright La state is red-shifted in all cases of substitution. nih.gov The specific placement of the bromo and carboxylic acid groups on the anthracene core of this compound would be expected to modulate its spectroscopic signature in a predictable manner based on these theoretical frameworks.

Furthermore, computational models can explore the influence of the solvent on the compound's properties through methods like the Polarizable Continuum Model (PCM). This is particularly relevant for carboxylic acids, where solvent polarity and hydrogen bonding can significantly affect both reactivity and spectroscopic behavior. researchgate.net Studies on the related anthracene-9-carboxylic acid have shown that its fluorescence spectrum is highly sensitive to the solvent environment. researchgate.netcore.ac.uk

Table of Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₁₅H₉BrO₂PubChem nih.gov
Molecular Weight301.13 g/mol PubChem nih.gov
Exact Mass299.97859 DaPubChem nih.gov
XLogP34.5PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Topological Polar Surface Area37.3 ŲPubChem nih.gov
Heavy Atom Count18PubChem nih.gov
CCDC Number863461PubChem nih.gov

Future Research Perspectives and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

While traditional methods for synthesizing anthracene (B1667546) derivatives, such as Friedel-Crafts reactions and oxidative photocyclization, are established, they often involve harsh conditions and may lack selectivity. frontiersin.org The future of synthesizing 10-bromoanthracene-9-carboxylic acid and its derivatives hinges on the development of more efficient, atom-economical, and environmentally benign methodologies.

A significant area of research is the advancement of transition metal-catalyzed reactions. researchgate.net Methodologies utilizing palladium, zinc, or gold catalysts have shown great promise in constructing the anthracene framework. frontiersin.orgnih.govbeilstein-journals.org Future work could focus on adapting these catalytic systems for the specific, one-pot synthesis of this compound, potentially from more accessible precursors. For instance, palladium-catalyzed tandem C-H activation and cyclization reactions could offer a direct route, minimizing waste and improving yields. beilstein-journals.org

Moreover, the principles of green chemistry are becoming increasingly important. Research into sustainable synthetic routes could explore:

Solvent-free reaction conditions: Utilizing techniques like mechanochemistry or solid-state synthesis to reduce reliance on hazardous organic solvents.

Microwave-assisted synthesis: This technique has been shown to accelerate Diels-Alder reactions for preparing substituted bromoanthracenes, suggesting its potential for faster and more efficient synthesis of the target compound and its derivatives. jksus.org

Biocatalysis: Employing enzymes to perform specific transformations with high selectivity under mild conditions, representing an eco-friendly alternative to traditional chemical catalysts.

A comparative look at established and emerging synthetic strategies highlights the trend towards greater efficiency and sustainability.

Synthetic Method Typical Catalyst/Reagent Advantages Future Research Direction
Friedel-Crafts ReactionsLewis Acids (e.g., ZnBr₂/SiO₂)Utilizes common starting materialsDevelopment of recyclable catalysts, milder reaction conditions frontiersin.orgbeilstein-journals.org
Diels-Alder CycloadditionZinc Iodide, Heat, MicrowaveGood for building the core ring systemImproving regioselectivity, use of sustainable solvents nih.govjksus.org
Metal-Catalyzed CyclizationGold, PalladiumHigh efficiency, concise routesLowering catalyst loading, use of earth-abundant metal catalysts beilstein-journals.org
C-H Activation/FunctionalizationPalladiumHigh atom economy, direct functionalizationExpanding substrate scope, improving selectivity for complex derivatives nih.gov

Advanced Functionalization for Tailored Photophysical and Electronic Properties

The bromine and carboxylic acid groups on this compound are not merely structural components; they are versatile handles for advanced functionalization. Future research will heavily focus on exploiting these sites to precisely tune the molecule's optoelectronic properties for specific applications. myskinrecipes.com

The bromine atom is an ideal site for cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents. nih.gov Attaching electron-donating or electron-withdrawing groups through these methods can systematically modify the HOMO-LUMO energy levels, thereby controlling the absorption and emission wavelengths. researchgate.netscirp.org For example, functionalization can shift the emission color, a critical factor in developing emitters for organic light-emitting diodes (OLEDs). nih.gov

The carboxylic acid group offers a different set of modification possibilities, including:

Amidation: Reaction with various amines to create a new family of amide derivatives. This can influence intermolecular interactions (e.g., hydrogen bonding), affecting solid-state packing and fluorescence quantum yields.

Esterification: Forming esters to modulate solubility and tune electronic properties.

Conversion to other functional groups: The carboxylic acid can be reduced or converted to an acyl chloride, opening pathways to a host of other derivatives.

The goal of this research is to establish clear structure-property relationships, enabling the rational design of molecules with desired characteristics, such as high fluorescence quantum yields, specific emission colors, or efficient charge transport capabilities for use in electronic devices. mdpi.com

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

A significant emerging trend is the integration of functional organic molecules like this compound into hybrid materials and nanostructures. This approach combines the desirable properties of the organic component (e.g., light-emission, redox activity) with the stability and structural advantages of inorganic materials.

The carboxylic acid group is an excellent anchoring point for binding the molecule to inorganic surfaces. This is particularly relevant for applications in:

Dye-Sensitized Solar Cells (DSSCs): The molecule could be grafted onto the surface of metal-oxide semiconductors like TiO₂, where it would act as a light-harvester. nih.gov

Quantum Dot (QD) Sensitization: The anthracene derivative can be attached to the surface of QDs, allowing for energy transfer processes that can enhance the performance of light-emitting or photovoltaic devices.

Functionalized Nanoparticles: Coating inorganic nanoparticles with these molecules can impart new functionalities, such as fluorescence for bioimaging applications.

Furthermore, the inherent tendency of the planar anthracene core to form organized assemblies through π-π stacking can be exploited to create well-defined nanostructures like nanorods or nanowires. rsc.orgresearchgate.net The bromine substituent can be used to direct this self-assembly or to initiate polymerization reactions, leading to the formation of novel conjugated polymers where the anthracene unit is a key repeating block. These materials are promising for use in organic field-effect transistors (OFETs) and supercapacitors. rsc.orgresearchgate.net

Computational Design and Prediction of Derivatives with Enhanced Performance

As the complexity of target molecules increases, trial-and-error synthesis becomes impractical. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of yet-to-be-synthesized molecules. nih.govresearchgate.net This in silico approach allows researchers to screen vast libraries of virtual derivatives of this compound to identify the most promising candidates for specific applications before committing to laborious synthetic work.

Future computational studies will likely focus on:

Predicting Photophysical and Electronic Properties: Calculating key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport reorganization energies. researchgate.netnih.gov This can guide the design of new emitters for OLEDs or sensitizers for solar cells. researcher.life

Modeling Intermolecular Interactions: Simulating how derivatives will pack in the solid state, which is crucial for predicting the performance of organic electronic devices. nih.gov

Simulating Excited-State Dynamics: Understanding the pathways of energy relaxation after photoexcitation to predict fluorescence efficiency and identify potential non-radiative decay channels that lower performance. rsc.org

The synergy between computational prediction and experimental synthesis creates a powerful feedback loop, accelerating the discovery of materials with enhanced performance.

Computed Property Relevance to Application Computational Method
HOMO/LUMO EnergiesDetermines charge injection/extraction barriers, redox potentialDFT nih.gov
Absorption/Emission SpectraPredicts color and light-harvesting capability for OLEDs, DSSCsTD-DFT nih.gov
Reorganization EnergyIndicates the ease of electron and hole transport in OFETsDFT nih.gov
Binding Energy of DimersAssesses stability of molecular packing in the solid stateDFT, SMD acs.org
Excited State LifetimesRelates to fluorescence quantum yield and photoswitchingTD-DFT rsc.org

In-depth Mechanistic Investigations of Photoreactions in Substituted Anthracenes

Anthracenes are well-known for their rich photochemistry, most notably the [4+4] photodimerization reaction upon exposure to UV light. mdpi.comnih.govrsc.org The substituents at the 9- and 10-positions dramatically influence this reactivity. Future research will delve deeper into the mechanisms of these photoreactions for derivatives of this compound.

Key areas for investigation include:

The Heavy-Atom Effect: The bromine atom is expected to enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state) due to the heavy-atom effect. acs.org This could open up triplet-state reactivity pathways that are less accessible to non-brominated anthracenes, potentially leading to novel photoproducts or applications in photodynamic therapy.

Influence of the Carboxylic Acid Group: The carboxylic acid can participate in intermolecular hydrogen bonding, which can pre-organize molecules in solution or the solid state, thereby influencing the regioselectivity and quantum yield of photodimerization. Its acidic nature could also affect excited-state proton transfer processes.

Photodissociation and Photoswitching: The reverse reaction, the cleavage of the photodimer back to its monomeric units, can often be triggered by light of a different wavelength or by heat. rsc.org Detailed kinetic and mechanistic studies of both the forward and reverse reactions are essential for developing robust photoswitchable materials.

Unconventional Photoreactions: Recent studies have shown that substituted anthracenes can undergo unexpected photoreactions, such as photosolvolysis when confined within supramolecular hosts. rsc.org Investigating the photoreactivity of this compound derivatives in different environments (e.g., inside nanocavities, on surfaces) could reveal novel and useful photochemical transformations.

Understanding these fundamental photochemical and photophysical processes is critical for both harnessing the desired reactivity and preventing unwanted degradation in light-sensitive applications like OLEDs. fao.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.